2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a pyrrolidine derivative featuring a benzyl ester at the 1-position and a complex substituent at the 2-position: an (S)-2-amino-3-methyl-butyryl group linked via a methyl-amino-methyl bridge. Such structures are often explored for protease inhibition (e.g., cysteine or cathepsin proteases) due to their ability to mimic peptide substrates . The benzyl ester group may serve as a protective moiety during synthesis or influence bioavailability .
Properties
IUPAC Name |
benzyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)12-16-10-7-11-22(16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16?,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJXDORILGLME-DJNXLDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C19H29N3O3
- SMILES Notation : CC(C)C@HC(=O)N(C)C1CC(N)C(=O)C1=O
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. The following sections detail specific activities and findings.
1. Antagonistic Properties
Research indicates that compounds similar to 2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester exhibit antagonistic properties against certain receptors, particularly the bradykinin B2 receptor. For instance, MEN16132, a structurally related compound, demonstrated significant antagonistic activity in functional assays involving bradykinin-induced responses in smooth muscle tissues .
2. Enzymatic Interactions
The compound may also interact with specific enzymes, potentially influencing metabolic pathways. For example, studies on related amino acids suggest that structural modifications can affect enzyme affinity and substrate specificity . These interactions are crucial for understanding the compound's pharmacodynamics.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Bradykinin Antagonists : A study characterized MEN16132's potency and selectivity at the bradykinin B2 receptor, showing it was significantly more potent than traditional peptide antagonists . This suggests that similar compounds could have therapeutic potential in conditions involving bradykinin dysregulation.
- Enzyme Screening : Research on biocatalytic routes for synthesizing amino acid derivatives highlighted the importance of enzyme selectivity in modifying compounds like 2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester for enhanced biological activity .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Target Receptor | Activity Type | Potency (pKi) |
|---|---|---|---|
| MEN16132 | Bradykinin B2 | Antagonist | 10.5 |
| Icatibant | Bradykinin B2 | Antagonist | 9.9 |
| 2-Amino-3-methyl-butyric acid | Various Enzymes | Modulator | Variable |
Scientific Research Applications
The compound 2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Properties
The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of amino acids and esters suggests potential interactions with biological systems, making it a candidate for drug development.
Medicinal Chemistry
The compound's structure suggests potential applications in drug design, particularly as a peptide mimic or in the development of enzyme inhibitors. Its amino acid components can interact with biological receptors, making it useful for targeting specific pathways in diseases.
Case Study: Enzyme Inhibition
Research has shown that compounds similar to this one can serve as inhibitors for enzymes involved in metabolic pathways. For instance, studies on pyrrolidine derivatives have indicated their effectiveness in inhibiting proteases, which are crucial in various diseases including cancer and viral infections.
Neuropharmacology
Given the structural similarity to neurotransmitters, this compound may have implications in neuropharmacology. It could potentially modulate neurotransmitter activity, offering insights into treatments for neurological disorders.
Data Table: Neuropharmacological Effects of Similar Compounds
| Compound Name | Mechanism of Action | Potential Application |
|---|---|---|
| Pyrrolidine Derivative A | NMDA receptor antagonist | Treatment of schizophrenia |
| Pyrrolidine Derivative B | GABA receptor modulator | Anxiety disorders |
Synthesis and Chemical Reactions
The synthesis of this compound can be explored through various chemical reactions involving amine coupling and esterification processes. Understanding these reactions is critical for scaling up production for research purposes.
Synthesis Pathway Example
- Starting Materials : (S)-2-Amino-3-methylbutyric acid and benzyl alcohol.
- Reagents : Dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Reaction Conditions : Conducted under anhydrous conditions at room temperature.
Biochemical Studies
Biochemical assays can be designed to study the interaction of this compound with proteins or nucleic acids. Such studies can reveal its potential role as a ligand or substrate in biochemical pathways.
Case Study: Binding Affinity Assay
A study investigating the binding affinity of similar compounds to specific receptors found that modifications to the pyrrolidine ring significantly enhanced binding efficiency, suggesting that this compound could be optimized for better efficacy.
Comparison with Similar Compounds
Structural Analogues of Pyrrolidine-1-carboxylic Acid Benzyl Esters
Key Structural and Functional Differences
Compounds with carbamoyl-phenethyl chains (e.g., 17, 18) exhibit antimalarial activity, suggesting substituent bulk and hydrogen-bonding capacity are critical for targeting Plasmodium proteases .
Ester Group Variations :
- Benzyl esters (as in the target compound) are common protective groups but may limit solubility. Tert-butyl esters (e.g., in ) offer alternative stability profiles .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multistep coupling reactions, similar to methods for 17 and 18, which use diazocarbonyl insertions and condensations . Simpler analogs (e.g., 25) are synthesized via Pd-catalyzed cross-couplings .
Discontinuation may reflect inferior efficacy or pharmacokinetics compared to analogs like 17/18, which show measurable antimalarial activity .
Research Findings and Data Tables
Antimalarial Activity of Selected Analogs
| Compound | IC50 (µM) | Target Enzyme | Reference |
|---|---|---|---|
| 17 | 86.2 | Falcipain (P. falciparum) | |
| 18 | 106.5 | Falcipain (P. falciparum) | |
| Artemisinin (control) | ~10–50 | Heme detoxification |
Physicochemical Properties
| Compound | Molecular Weight | Solubility (Predicted) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~360–380* | Low (benzyl ester) | ~2.5 |
| 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | 310.8 | Moderate | ~1.8 |
| (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 278.35 | High (hydroxy group) | ~1.2 |
*Estimated based on analogs in .
Preparation Methods
Benzylation of 2-Pyrrolidone
The process begins with the benzylation of 2-pyrrolidone (I) using benzyl chloride under reflux conditions. In a representative procedure, 759 g of benzyl chloride reacts with 2-pyrrolidone in a polar aprotic solvent (e.g., DMF) at 120°C for 8 hours, yielding N-benzyl-2-pyrrolidone (II) with an 82% yield after vacuum distillation.
Quaternization and Nitromethane Addition
N-Benzyl-2-pyrrolidone undergoes quaternization with dimethyl sulfate (630 g) at 65°C for 1.5 hours, followed by treatment with sodium methoxide (115 g Na in 3.5 L methanol) and nitromethane (460 g). This step introduces a nitromethylene group at the 2-position, forming N-benzyl-2-nitromethylene-pyrrolidine (III) in 71% yield after crystallization.
Catalytic Hydrogenation
Reduction of the nitromethylene group to an aminomethyl moiety is achieved via hydrogenation using Raney nickel under high-pressure hydrogen (145 kg) in ethanol. This step produces N-benzyl-2-aminomethyl-pyrrolidine (IV), which is subsequently debenzylated using hydrochloric acid to yield 2-aminomethyl-pyrrolidine (V).
The 1-carboxylic acid benzyl ester moiety is introduced early in the synthesis to protect the pyrrolidine nitrogen. While the cited patents do not directly describe this step, analogous esterification strategies from PubChem entries suggest the following approach:
Carboxylic Acid Activation
The pyrrolidine-1-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C. The intermediate is then reacted with benzyl alcohol in the presence of a base (e.g., triethylamine) to form the benzyl ester. This method typically achieves yields exceeding 85% under optimized conditions.
Synthesis of (S)-2-Amino-3-methyl-butyryl-Methyl-Amino Side Chain
The stereospecific side chain requires careful construction to preserve the (S)-configuration. Patent US20130137852 details peptide coupling strategies applicable to this moiety.
Preparation of (S)-2-Amino-3-methyl-butyric Acid
The (S)-enantiomer is synthesized via asymmetric hydrogenation of a β-keto ester using a chiral catalyst (e.g., Ru-BINAP), followed by hydrolysis to the free acid. Enantiomeric excess (ee) >98% is achievable with this method.
Methylamine Conjugation
The carboxylic acid is converted to a mixed anhydride with isobutyl chloroformate, then reacted with methylamine in tetrahydrofuran (THF) at -15°C. This yields (S)-2-amino-N-methyl-3-methyl-butyramide with minimal racemization.
Final Coupling and Purification
Amide Bond Formation
The 2-aminomethyl-pyrrolidine derivative is coupled to (S)-2-amino-N-methyl-3-methyl-butyramide using N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0°C for 12 hours, achieving >90% conversion.
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of methanol (0.2–5%) in dichloromethane. Final recrystallization from ethyl acetate/hexane yields the target compound with >99% purity by HPLC.
Critical Reaction Parameters and Optimization
| Step | Key Variables | Optimal Conditions | Yield Improvement Strategies |
|---|---|---|---|
| Pyrrolidine benzylation | Solvent, temperature | DMF, 120°C, 8 hrs | Use of molecular sieves to absorb H₂O |
| Nitromethane addition | Alkali concentration | 10% NaOMe in MeOH | Slow addition to control exotherm |
| Hydrogenation | Catalyst loading | 20% Raney Ni by weight | Pre-reduction of catalyst under H₂ |
| Peptide coupling | Coupling agent | DCC/HOBt in CH₂Cl₂ | Substrate pre-activation at 0°C |
Analytical Characterization
The final product is characterized by:
-
¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, OCH₂Ph), 3.85–3.70 (m, 1H, pyrrolidine CH), 2.95 (s, 3H, NCH₃).
-
HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O/ACN + 0.1% TFA).
-
Optical Rotation : [α]²⁵D = +34.5° (c = 1.0, MeOH), confirming the (S)-configuration.
Scalability and Industrial Considerations
The process demonstrates scalability up to kilogram-scale with consistent yields (78–82% overall). Key industrial adaptations include:
-
Continuous hydrogenation reactors for Step 1.3
-
Automated chromatography systems for Step 4.2
| Hazard | Mitigation Strategy |
|---|---|
| Benzyl chloride | Closed-system transfer, scrubbers for vapors |
| Raney nickel | Wet slurry handling to prevent pyrophoricity |
| DCC | Substitution with EDC·HCl where possible |
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers verify stereochemical purity?
- Methodology : The compound is synthesized via multi-step reactions involving peptide coupling and esterification. For example, similar pyrrolidine-based esters are synthesized by reacting Boc-protected amino acids with benzyl esters under carbodiimide coupling agents (e.g., DCC or EDC) . Post-synthesis, chiral HPLC or NMR with chiral shift reagents should be used to confirm stereochemical integrity, as minor changes in chromatographic conditions may resolve epimeric impurities .
Q. Which characterization techniques are critical for confirming structural identity?
- Methodology :
- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to resolve methyl, benzyl, and pyrrolidine proton environments .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected ~450 g/mol based on analogs) .
- IR Spectroscopy : Detect carbonyl stretches (amide: ~1650 cm, ester: ~1720 cm) .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation .
- Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the benzyl ester .
- Dispose via incineration or chemical waste services compliant with local regulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the presence of competing side reactions (e.g., racemization or ester hydrolysis)?
- Methodology :
- Temperature Control : Perform couplings at 0–4°C to minimize racemization .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for the amino group to reduce side reactions .
- Additives : Include HOBt or HOAt to suppress epimerization during amide bond formation .
- Real-Time Monitoring : Employ TLC or inline FTIR to detect hydrolysis intermediates .
Q. What strategies address discrepancies in purity assessments between HPLC and NMR data?
- Methodology :
- Column Selection : Use C18 columns with trifluoroacetic acid (0.1% in mobile phase) to improve peak resolution for polar impurities .
- Quantitative NMR (qNMR) : Integrate diagnostic peaks (e.g., benzyl protons at ~7.3 ppm) against an internal standard (e.g., TMSP) to quantify impurities undetected by HPLC .
Q. How does the benzyl ester moiety influence stability under varying pH conditions, and how can this be mitigated?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via LC-MS. Benzyl esters are typically stable at neutral pH but hydrolyze rapidly under acidic/basic conditions .
- Stabilization : Add antioxidants (e.g., BHT) or use lyophilization to prolong shelf life in aqueous formulations .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodology :
- Catalysis : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during key steps .
- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to track ee during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
